

Application Note: Accurate Determination of Cell Viability Using XTT Assay

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Compound of Interest

Compound Name: *Xtt tetrazolium*

Cat. No.: *B053649*

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Introduction

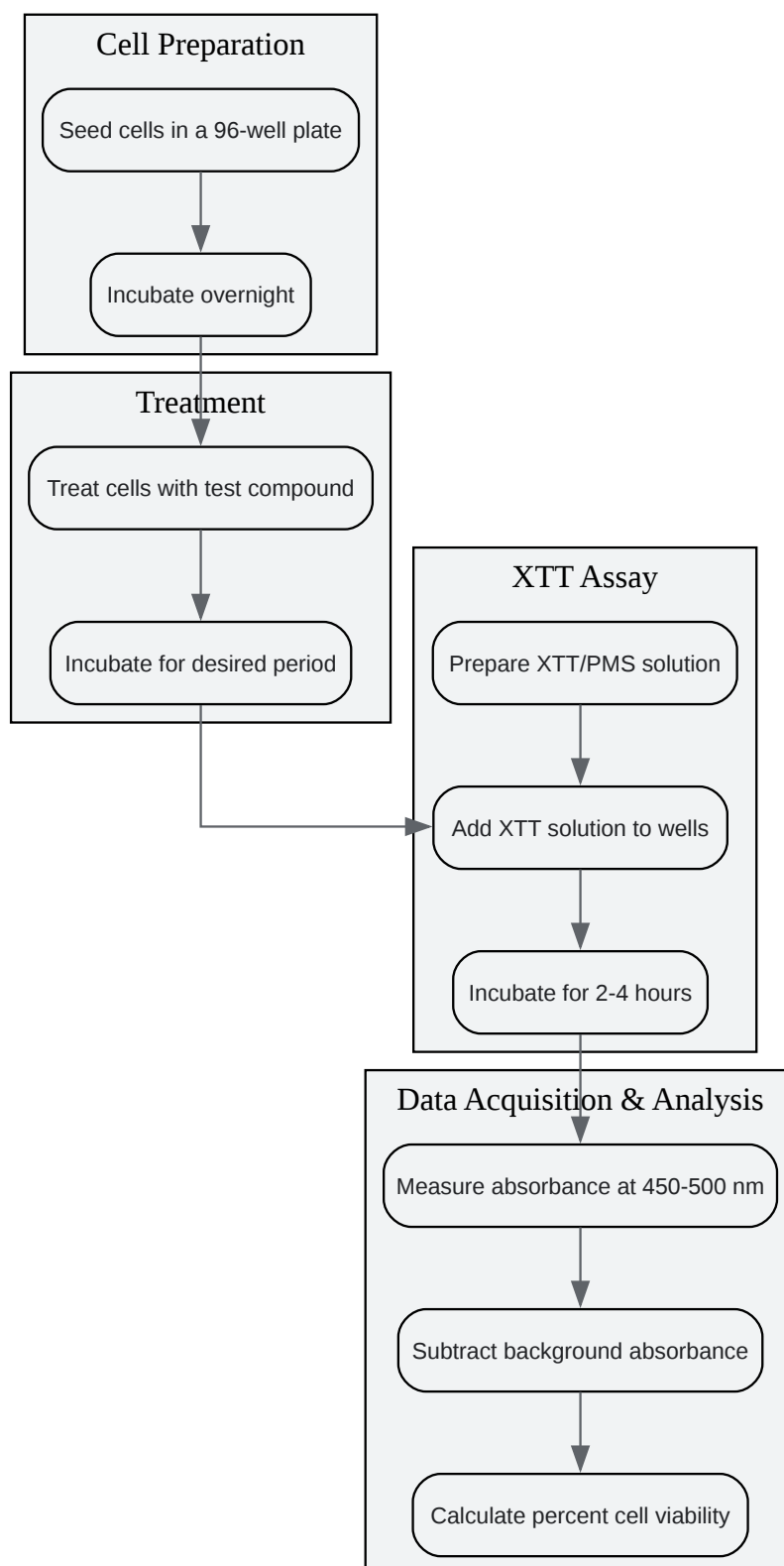
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a widely used colorimetric method for determining cell viability and proliferation.^{[1][2]} This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.^[1] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes in viable cells. The amount of the orange formazan product is directly proportional to the number of metabolically active (living) cells in the sample. The intensity of the orange color is quantified by measuring the absorbance at a specific wavelength, typically between 450 and 500 nm, using a microplate reader.^[1] This application note provides a detailed protocol for performing the XTT assay and a step-by-step guide for calculating cell viability from the resulting absorbance values.

Principle of the XTT Assay

The core of the XTT assay lies in the enzymatic reduction of the XTT compound. In viable cells, mitochondrial dehydrogenases, such as NADH dehydrogenase, transfer electrons to XTT, reducing it to a formazan dye. This process is dependent on the metabolic activity of the cells; therefore, a higher absorbance reading corresponds to a greater number of viable cells. To enhance the efficiency of XTT reduction, an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), is often included in the assay.^[3]

Experimental Workflow Overview

The following diagram illustrates the general workflow of the XTT cell viability assay.



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Caption: Experimental workflow for the XTT cell viability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

- XTT reagent
- Electron coupling reagent (e.g., PMS)
- Phosphate Buffered Saline (PBS), sterile
- Cell culture medium (without phenol red is recommended to avoid background absorbance)
- 96-well flat-bottom sterile microplates
- Test compound
- Control vehicle (e.g., DMSO, saline)
- Microplate reader capable of measuring absorbance at 450-500 nm and a reference wavelength of 630-690 nm.[\[3\]](#)

Procedure:

- Cell Seeding:
 - Harvest and count cells that are in the logarithmic growth phase.
 - Dilute the cells to the desired concentration in complete cell culture medium. The optimal cell density (typically 2,000-50,000 cells/well) should be determined empirically for each cell line.[\[2\]](#)[\[4\]](#)
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.
 - Include wells with medium only to serve as a background control.[\[5\]](#)

- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.[\[2\]](#)[\[5\]](#)
- Cell Treatment:
 - Prepare serial dilutions of the test compound in cell culture medium.
 - Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations.
 - Include untreated control wells that receive only the vehicle used to dissolve the test compound.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- XTT Assay:
 - Preparation of XTT Working Solution: Immediately before use, thaw the XTT reagent and the electron coupling reagent.[\[2\]](#) Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron coupling reagent).[\[6\]](#)
 - Addition of XTT Reagent: Add 50 µL of the freshly prepared XTT working solution to each well, including the background control wells.[\[1\]](#)[\[4\]](#)
 - Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.[\[5\]](#) The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[\[4\]](#)
- Absorbance Measurement:
 - Gently shake the plate to ensure a uniform distribution of the colored formazan product.
 - Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader.[\[1\]](#)
 - It is recommended to also measure the absorbance at a reference wavelength between 630 nm and 690 nm to correct for non-specific background absorbance.[\[3\]](#)

Data Presentation and Calculation of Cell Viability

For accurate calculation of cell viability, it is essential to properly subtract the background absorbance and normalize the results to the untreated control.

Table 1: Raw Absorbance Data

Well Type	Treatment	Replicate 1 (Absorbance at 450 nm)	Replicate 2 (Absorbance at 450 nm)	Replicate 3 (Absorbance at 450 nm)
Background	Medium Only			
Control	Vehicle			
Treated	Compound Conc. 1			
Treated	Compound Conc. 2			
...	...			

Table 2: Corrected Absorbance and Cell Viability Calculation

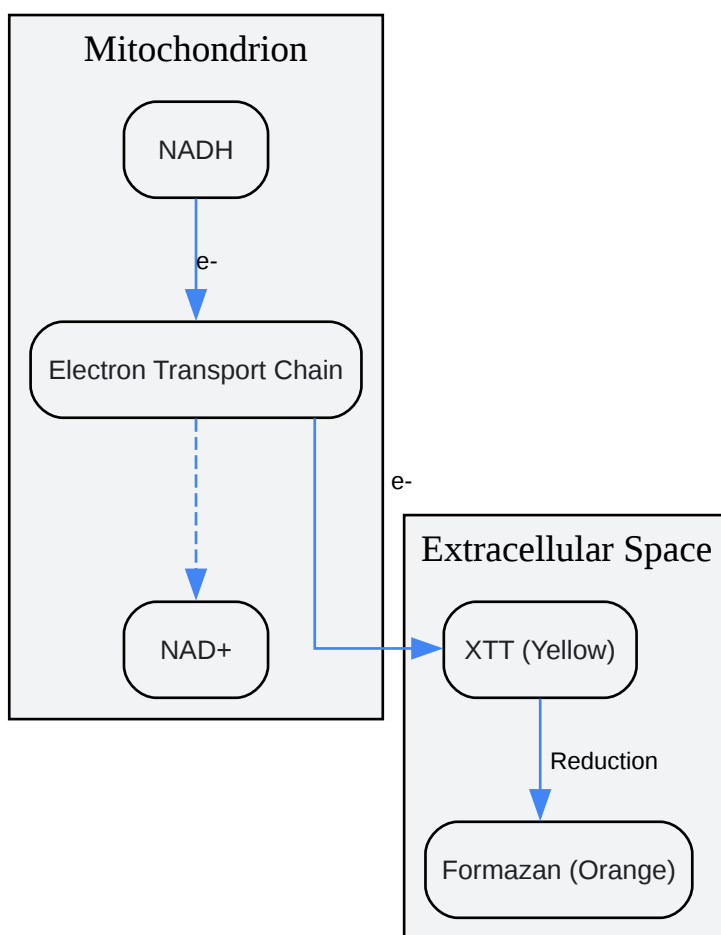
Treatment	Average Raw Absorbance	Average Background Absorbance	Corrected Absorbance	% Cell Viability
Vehicle (Control)	100%			
Compound Conc. 1				
Compound Conc. 2				
...	...			

Step-by-Step Data Analysis:

- Calculate the average background absorbance: Average the absorbance values from the wells containing only cell culture medium.
- Correct for background absorbance: Subtract the average background absorbance from the absorbance reading of each well (both control and treated).
 - $\text{Corrected Absorbance} = \text{Absorbance of Sample} - \text{Average Absorbance of Blank}$
- Calculate the average corrected absorbance for each condition: Average the corrected absorbance values for each treatment group and the untreated control group.
- Calculate the percentage of cell viability: Normalize the average corrected absorbance of the treated cells to the average corrected absorbance of the untreated control cells.^[7]
 - $\% \text{ Cell Viability} = (\text{Corrected Absorbance of Treated Cells} / \text{Corrected Absorbance of Untreated Control Cells}) \times 100$ ^{[6][7]}

Mitochondrial Activity and XTT Reduction

The following diagram illustrates the simplified mechanism of XTT reduction by mitochondrial enzymes.



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Caption: Simplified diagram of XTT reduction by mitochondrial dehydrogenases.

Conclusion

The XTT assay is a reliable and sensitive method for assessing cell viability. By following a standardized protocol and performing accurate data analysis, researchers can obtain reproducible and meaningful results. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure the validity of the data. Proper background correction and normalization to untreated controls are essential for the accurate calculation of percent cell viability.

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